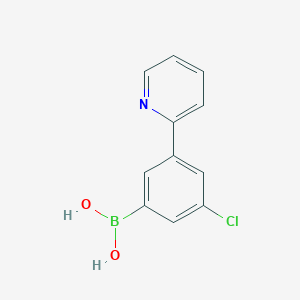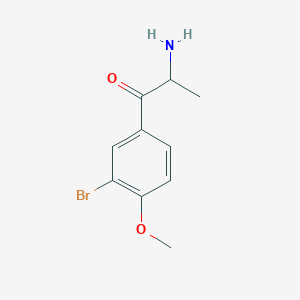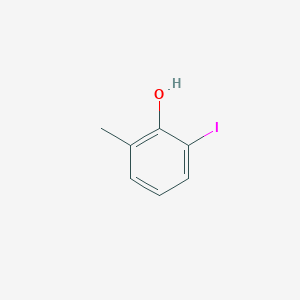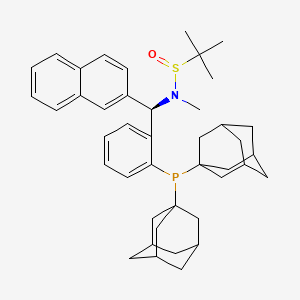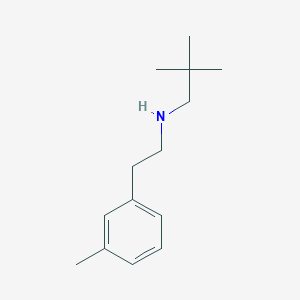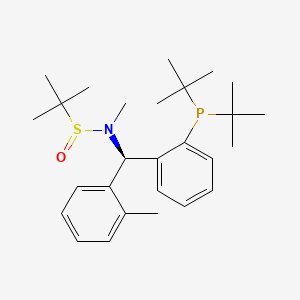
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral compound that has garnered interest in the field of asymmetric catalysis. This compound is particularly notable for its role as a ligand in various catalytic processes, where it aids in the enantioselective synthesis of organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves the use of organometallic catalysts. One common method includes the use of palladium or nickel-catalyzed coupling reactions, such as Suzuki, Negishi, and Kumada reactions . These reactions are performed under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using cost-effective catalysts. Nickel-catalyzed Kumada coupling and desulfinating cross-coupling using palladium catalysts are preferred due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and nickel catalysts for coupling reactions, as well as various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound.
科学的研究の応用
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is used in the synthesis of chiral drugs, where enantioselectivity is crucial for the drug’s efficacy and safety.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are leveraged to produce high-purity products.
作用機序
The mechanism by which ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its role as a chiral ligand. The compound interacts with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the formation of metal-ligand complexes and the subsequent activation of substrates for enantioselective transformations .
類似化合物との比較
Similar Compounds
(R,R)-o-Tolyl-DIPAMP: Another chiral ligand used in asymmetric catalysis.
Biaryl Compounds: These compounds, such as o-tolyl benzonitrile, are used in similar catalytic processes.
Uniqueness
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its specific chiral properties and its ability to form highly enantioselective metal-ligand complexes. This makes it particularly valuable in the synthesis of chiral molecules, where enantioselectivity is crucial for the desired biological activity and safety of the final product.
特性
分子式 |
C27H42NOPS |
|---|---|
分子量 |
459.7 g/mol |
IUPAC名 |
N-[(R)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3/t24-,31?/m1/s1 |
InChIキー |
WHNCIJDFMHBRLU-LZDHLTRGSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
正規SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


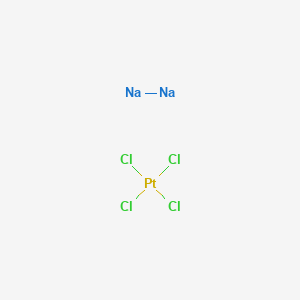
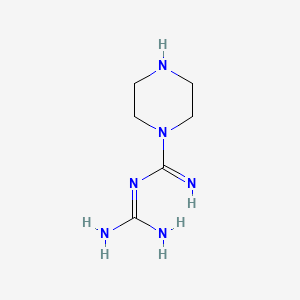
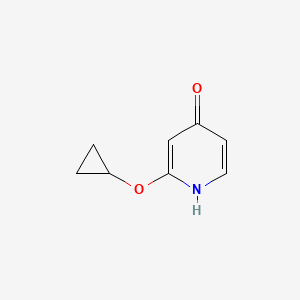
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

